molecular formula C30H30N2O4S B330707 ETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B330707
M. Wt: 514.6 g/mol
InChI Key: VVLLEAWANKPOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that combines a quinoline moiety with a thiophene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves several steps:

Industrial production methods for such complex compounds often involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions:

Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives:

The uniqueness of ETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its combined quinoline and thiophene moieties, which confer distinct biological activities and research applications.

Properties

Molecular Formula

C30H30N2O4S

Molecular Weight

514.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H30N2O4S/c1-3-35-20-16-14-19(15-17-20)25-18-23(21-10-8-9-12-24(21)31-25)28(33)32-29-27(30(34)36-4-2)22-11-6-5-7-13-26(22)37-29/h8-10,12,14-18H,3-7,11,13H2,1-2H3,(H,32,33)

InChI Key

VVLLEAWANKPOIN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OCC

Origin of Product

United States

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